

Application Note: Quantification of Atrazine-¹⁵N and its Metabolites using LC-MS/MS

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Compound of Interest

Compound Name: Atrazine-15N

Cat. No.: B1339983

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Introduction

Atrazine is a widely used herbicide that has been subject to regulatory scrutiny due to its potential environmental and health impacts. Accurate and sensitive quantification of atrazine and its metabolites is crucial for environmental monitoring, toxicological studies, and pharmacokinetic research. This application note provides a detailed protocol for the simultaneous quantification of atrazine and its major metabolites in various biological and environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of Atrazine-¹⁵N as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The primary metabolites of atrazine include deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DACT). Hydroxyatrazine (HA) is a principal degradation product in soil. This method is applicable for the analysis of these compounds in matrices such as water, soil, and biological fluids (urine, plasma).

Experimental Workflow

The overall experimental workflow for the quantification of atrazine and its metabolites is depicted below.

Caption: Experimental workflow for Atrazine and metabolite quantification.

Experimental Protocols

Reagents and Standards

- Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (analytical grade).
- Standards: Atrazine, deethylatrazine (DEA), deisopropylatrazine (DIA), didealkylatrazine (DACT), and hydroxyatrazine (HA) reference standards.
- Internal Standard (IS): Atrazine-¹⁵N solution. Stable isotope-labeled internal standards for metabolites can also be used if available.[\[1\]](#)
- Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.
- Working Solutions: Prepare mixed working standard solutions by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create a calibration curve.

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Water Samples (Solid-Phase Extraction - SPE)

- Filter the water sample (200 mL) through a 0.7 µm glass fiber filter.[\[2\]](#)
- Spike the filtered water with the Atrazine-¹⁵N internal standard solution.
- Condition a solid-phase extraction cartridge (e.g., C18 or graphitized carbon-based) with methanol followed by water.[\[2\]](#)[\[3\]](#)
- Load the water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
- Wash the cartridge with a small volume of water to remove interferences.
- Dry the cartridge under vacuum.
- Elute the analytes with an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol.[\[2\]](#)[\[3\]](#)

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

B. Soil Samples (Microwave-Assisted or Liquid-Solid Extraction)

- Homogenize and sieve the soil sample.
- Weigh 5-10 g of the soil sample into a centrifuge tube.
- Spike with the Atrazine-¹⁵N internal standard.
- Add an extraction solvent (e.g., a mixture of acetone and dichloromethane or acetonitrile).[\[4\]](#)
- Extract using sonication or microwave-assisted extraction.
- Centrifuge the sample and collect the supernatant.
- Repeat the extraction process and combine the supernatants.
- Evaporate the solvent and reconstitute as described for water samples.

C. Biological Samples (Urine/Plasma) (Protein Precipitation & LLE/SPE)

- Thaw the urine or plasma sample.
- Take a 0.25-0.5 mL aliquot of the sample.[\[5\]](#)[\[6\]](#)
- Spike with the Atrazine-¹⁵N internal standard.
- For plasma, perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
- For urine, proceed to liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate or use an appropriate SPE protocol.
- Evaporate the organic layer or SPE eluate to dryness.

- Reconstitute the residue in the mobile phase.

LC-MS/MS Method

The following are typical starting conditions and may require optimization for specific instruments.

Parameter	Condition
LC System	High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
Mobile Phase A	Water with 0.1% formic acid.
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid.
Gradient Elution	Start with a low percentage of B, ramp up to a high percentage to elute analytes, then re-equilibrate. A typical gradient might run from 5% to 95% B over several minutes.
Flow Rate	0.3 - 0.5 mL/min.
Injection Volume	5 - 20 μ L.
Column Temperature	30 - 40 $^{\circ}$ C.
MS System	Triple quadrupole mass spectrometer.
Ionization Source	Electrospray Ionization (ESI), positive mode.
Gas Temperature	300 - 350 $^{\circ}$ C.
Nebulizer Pressure	35 - 45 psi.
Capillary Voltage	3500 - 4000 V.
Detection Mode	Multiple Reaction Monitoring (MRM).

Data Presentation

MRM Transitions

The following table lists example MRM transitions for atrazine and its metabolites. These should be optimized for the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Atrazine	216.1	174.1	20
Atrazine- ¹⁵ N (IS)	To be determined	To be determined	To be determined
Deethylatrazine (DEA)	188.1	146.1	22
Deisopropylatrazine (DIA)	174.1	132.1	20
Didealkylatrazine (DACT)	146.1	104.1	25
Hydroxyatrazine (HA)	198.1	156.1	20

Note: The exact m/z values for Atrazine-¹⁵N will depend on the number and position of the ¹⁵N labels. These must be determined by direct infusion of the standard.

Quantitative Performance

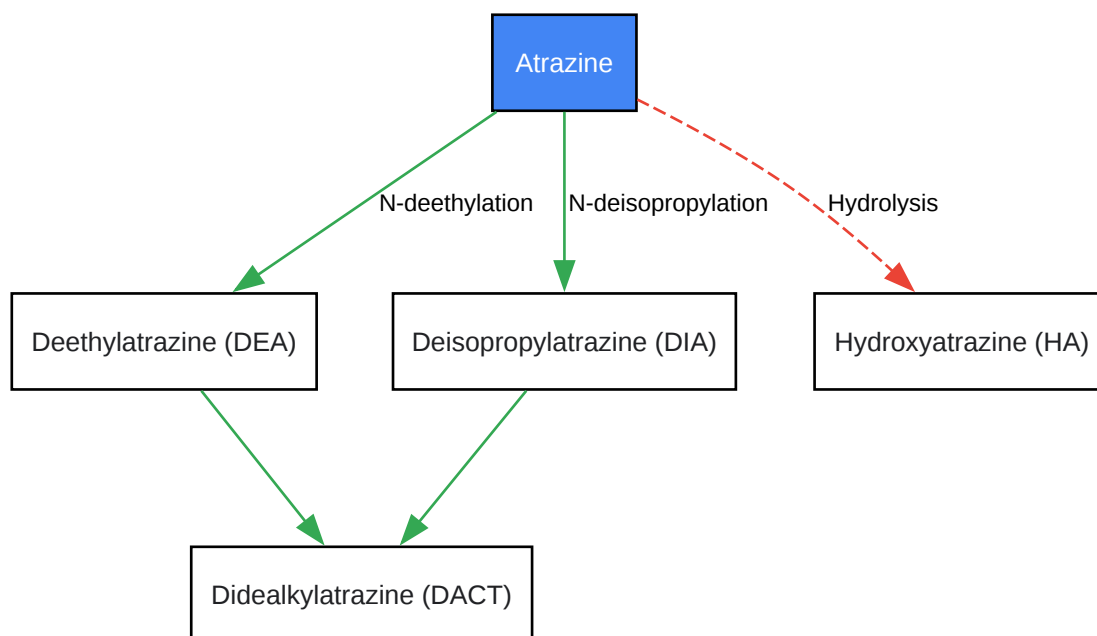
The following table summarizes typical performance characteristics of the method.

Analyte	Linearity Range (ng/mL)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Recovery (%)
Atrazine	0.1 - 100	0.03	0.1	90 - 110
DEA	0.1 - 100	0.04	0.1	85 - 115
DIA	0.1 - 100	0.05	0.15	85 - 110
DACT	0.5 - 100	0.15	0.5	80 - 120
HA	0.2 - 100	0.08	0.2	90 - 110

Data are representative and may vary based on matrix and instrumentation.[4][7]

Atrazine Metabolism

Atrazine undergoes metabolism in various organisms and in the environment, primarily through two pathways: N-dealkylation and hydrolysis.



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Caption: Major metabolic pathways of Atrazine.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of atrazine and its key metabolites using Atrazine-¹⁵N as an internal standard. The detailed protocols for sample preparation from various matrices and the optimized LC-MS/MS parameters allow for accurate and reliable results. This method is suitable for a wide range of applications, including environmental monitoring, food safety analysis, and toxicological research.

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